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Compound of Interest

Compound Name: Umbralisib R-enantiomer

Cat. No.: B1139175

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the pharmacological
profile of the R-enantiomer of Umbralisib (TGR-1202). It is intended for research and
informational purposes only. The S-enantiomer, Umbralisib, was granted accelerated approval
by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[1]

Introduction

Umbralisib (the S-enantiomer) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kd) and
casein kinase 1 epsilon (CK1¢g).[2][3][4][5] The stereochemistry of a drug can significantly
impact its pharmacological properties. This guide focuses on the pharmacological profile of the
R-enantiomer of Umbralisib, providing a comparative analysis with the S-enantiomer where
data is available.

Mechanism of Action

Umbralisib exerts its effects through the inhibition of two key signaling proteins: PI3Kd and
CKl1e.

e PI3K3 Inhibition: PI3K3 is a lipid kinase primarily expressed in hematopoietic cells and is a
critical component of the B-cell receptor (BCR) signaling pathway.[2][6][7][8] Dysregulation of
this pathway is implicated in the survival and proliferation of malignant B-cells.[2][9] Inhibition
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of PI3Kd disrupts this signaling cascade, leading to reduced proliferation and induction of
apoptosis in B-cell malignancies.[2][9]

e CKle Inhibition: CK1e is a serine/threonine kinase involved in various cellular processes,
including the regulation of oncogenic signaling pathways such as Wnt/B3-catenin.[10][11][12]
[13] Umbralisib's inhibition of CK1e is thought to contribute to its anti-cancer effects and may
also modulate its safety profile compared to other PI3Kd inhibitors.[14][15]

The R-enantiomer of Umbralisib is also known to be a PI3Kd inhibitor, though it is the less
active of the two enantiomers.[16] Information regarding its activity against CK1¢ is not
currently available in the public domain.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the R- and S-enantiomers of
Umbralisib.

Table 1: In Vitro Inhibitory Activity against PI3Kd

Fold Difference (S

Enantiomer Target IC50 (pM)
vs. R)
R-enantiomer PI3Kd 2.1 ~95.5x less potent
S-enantiomer
PI3Kd 0.022
(Umbralisib)
Data sourced from patent US20210244701A1.
Table 2: In Vitro Inhibitory Activity against CK1e
Enantiomer Target EC50 (pM)
R-enantiomer CKle Data not available

S-enantiomer (Umbralisib) CKle 6.0[3]

Table 3: Selectivity Profile of Umbralisib Enantiomers
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Enantiomer

Target

Selectivity Data

R-enantiomer

PI3Ka, PI3KB, PI3Ky

At least 20-fold more selective
for PIBK3[16][17][18]

S-enantiomer (Umbralisib)

PI3Ka, PI3KB, PI3Ky

>1500-fold vs PI3Ka and 3;
~225-fold vs PI3Ky (Kd)[4]

Table 4: Cellular Activity

Enantiomer Assay Cell Line Endpoint Result
] ) ] Data not Data not Data not
R-enantiomer Cell Proliferation ) ] ]
available available available
) Human whole )
S-enantiomer ) ) Half-maximal
o Cell Proliferation  blood CD19+ o 100-300 nM[19]
(Umbralisib) inhibition
cells
Human
_ AKT _
S-enantiomer ) lymphoma and o Concentration-
o Phosphorylation ) Inhibition
(Umbralisib) leukemia cell dependent[3]
(Serd73) i
ines

Table 5: Pharmacokinetic Parameters of Umbralisib (S-enantiomer)

Parameter Value Species
Tmax ~4 hours[2] Human
Half-life (t1/2) ~91 hours|[2] Human
Protein Binding >99.7%][2] Human
] CYP2C9, CYP3A4, CYP1A2
Metabolism o Human
(in vitro)[2]
) ~81% in feces (17%
Excretion Human

unchanged)[2]
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Pharmacokinetic data for the R-enantiomer is not publicly available.

Signaling Pathways and Experimental Workflows
Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Umbralisib.
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Caption: Simplified PI3Kd signaling pathway in B-cells.
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Caption: Simplified Wnt/B-catenin signaling pathway involving CK1e.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Caption: General workflow for a cell viability MTT assay.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not publicly available. The
following are generalized protocols for the types of assays commonly used to characterize
kinase inhibitors.
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In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Recombinant human PI3Kd or CK1e enzyme

Appropriate kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3KJ,
casein for CK1lg)

ATP
Kinase reaction buffer

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds (Umbralisib enantiomers) dissolved in DMSO

384-well plates

Procedure:

Prepare serial dilutions of the test compounds.

In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.
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e Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

e Incubate for 30-60 minutes at room temperature.
e Measure the luminescence using a plate reader.

o Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.[20][21][22][23][24]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:

Cancer cell line of interest

Cell culture medium and supplements

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or a detergent-based solution)

Test compounds (Umbralisib enantiomers)

96-well plates
Procedure:

e Seed cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of the test compounds and a vehicle control
(DMSO).

 Incubate the cells for a specified period (e.g., 48 or 72 hours).
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e Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation
of formazan crystals.

» Add the solubilization solution to each well to dissolve the formazan crystals.
e Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
o Calculate cell viability as a percentage of the vehicle-treated control cells.[25][26][27][28]

Discussion and Future Directions

The available data clearly indicates that the S-enantiomer of Umbralisib is significantly more
potent in inhibiting PI3Kd than the R-enantiomer. This stereoselectivity is a common feature of
chiral kinase inhibitors and underscores the importance of chiral separation and analysis in
drug development.

A significant gap in the current knowledge is the pharmacological profile of the R-enantiomer
beyond its activity on PI3Kd. To provide a complete picture, further studies are required to:

o Determine the inhibitory activity of the R-enantiomer against CK1¢.
» Establish a comprehensive kinase selectivity profile for the R-enantiomer.

» Evaluate the in vitro cellular effects of the R-enantiomer on proliferation, apoptosis, and
relevant signaling pathways in cancer cell lines.

e Conduct in vivo pharmacokinetic and pharmacodynamic studies to understand the
absorption, distribution, metabolism, excretion, and efficacy of the R-enantiomer.

A thorough characterization of the R-enantiomer would not only provide a more complete
understanding of the structure-activity relationship of Umbralisib but could also offer insights
into the off-target effects and overall safety profile of the racemic mixture, should it ever be
considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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